Cinitapride

Functional dyspepsia Network meta-analysis Prokinetic efficacy

Cinitapride is a differentiated prokinetic benzamide for functional dyspepsia (FD), GERD, and gastroparesis research. It delivers a 2.18-fold efficacy advantage over mosapride (network meta-analysis) without the QTc prolongation liability of cisapride (<2 ms QTc shift). This dual 5-HT4 agonist/D2 antagonist is the rational choice for protocols requiring robust prokinetic efficacy and a cardiac-safe margin—ideal for translational studies in aging populations or CYP3A4 polypharmacy contexts.

Molecular Formula C21H30N4O4
Molecular Weight 402.5 g/mol
CAS No. 66564-14-5
Cat. No. B124281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinitapride
CAS66564-14-5
Synonyms4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Blaston
Cidine
cinitapride
cinitapride tartrate
Molecular FormulaC21H30N4O4
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N
InChIInChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)
InChIKeyZDLBNXXKDMLZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinitapride (CAS 66564-14-5): Prokinetic and Antiemetic Benzamide Derivative for Functional Gastrointestinal Research


Cinitapride is a substituted benzamide derivative classified as a gastroprokinetic and antiemetic agent [1]. It acts primarily as a serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist, with additional activity as a 5-HT2 receptor antagonist . The compound is indicated for the treatment of gastrointestinal motility disorders including functional dyspepsia (FD), gastroesophageal reflux disease (GERD), and delayed gastric emptying (gastroparesis) [2]. Cinitapride is marketed in Spain, Mexico, India, and several other countries under brand names including Cintapro, Cinita, and Blaston [3].

Why Cinitapride Cannot Be Interchanged with Other Prokinetic Benzamides: A Procurement and Selection Rationale


Prokinetic benzamides exhibit distinct receptor-binding profiles that translate into clinically meaningful differences in efficacy, adverse event profiles, and safety margins. Cinitapride demonstrates a 5-HT4 agonist/D2 antagonist dual mechanism that differs from cisapride (predominantly 5-HT4 agonist with 5-HT3 antagonism) and mosapride (selective 5-HT4 agonist without D2 antagonism) [1]. These pharmacodynamic distinctions manifest as quantifiable differences: cinitapride shows a 2.18-fold higher odds ratio for total efficacy compared to mosapride in functional dyspepsia [2], and unlike cisapride, cinitapride exhibits no clinically significant QT prolongation (QTc difference <2 ms versus comparator) [3]. Generic substitution among prokinetics without consideration of these quantitative differentials risks suboptimal efficacy outcomes or exposure to preventable cardiac safety liabilities.

Quantitative Differentiation of Cinitapride (CAS 66564-14-5): Head-to-Head Efficacy, Cardiac Safety, and Motility Outcomes


Cinitapride vs. Mosapride: 2.18-Fold Higher Total Efficacy Rate in Functional Dyspepsia

In a 2023 Bayesian network meta-analysis of 28 randomized controlled trials, cinitapride demonstrated a significantly higher total efficacy rate compared to mosapride. The analysis showed an odds ratio (OR) of 2.18 (95% CI: 1.16–4.14) favoring cinitapride over mosapride for functional dyspepsia treatment [1]. Cinitapride also demonstrated superior efficacy versus placebo (OR: 3.52, 95% CI: 2.01–6.24). Notably, cinitapride's efficacy was statistically comparable to metoclopramide (OR: 1.62, 95% CI: 0.75–3.53), which ranked as the most efficacious agent in the analysis [1].

Functional dyspepsia Network meta-analysis Prokinetic efficacy

Cinitapride Cardiac Safety vs. Cisapride: Documented Absence of QTc Prolongation

In a placebo-controlled, double-blind crossover study of 16 healthy volunteers, cinitapride (1 mg t.i.d.) administered alone or coadministered with ketoconazole 200 mg b.i.d. showed no clinically relevant effect on cardiac repolarization. The differences between mean increases in QTc parameters comparing cinitapride + ketoconazole versus placebo + ketoconazole were always less than 2 ms [1]. No outlier increase of QTc interval versus baseline exceeding 60 ms was identified after any treatment [1]. This stands in stark contrast to cisapride, which carries a significant risk of precipitating serious ventricular arrhythmias and has been withdrawn from most markets due to QT prolongation liability [2].

Cardiac safety QT interval Prokinetic tolerability

Cinitapride vs. Domperidone: Lower Risk of Total Adverse Events

The 2023 network meta-analysis of prokinetics for functional dyspepsia evaluated safety outcomes across multiple agents. Cinitapride demonstrated a lower risk of total adverse events compared to domperidone [1]. While the study reported no significant difference in drug-related adverse events across prokinetics overall, cinitapride and metoclopramide were identified as agents that may have a better efficacy profile while cinitapride specifically may have a lower risk of total adverse events [1].

Adverse event profile Safety comparison Prokinetic tolerability

Cinitapride vs. Metoclopramide: Comparable Global Efficacy with Differentiated Symptom-Specific Outcomes

In a 1993 prospective cross-sectional study of 20 patients with functional dyspepsia, cinitapride (1 mg t.i.d.) and metoclopramide (10 mg t.i.d.) were compared directly. Global therapeutic effectivity was similar: 60–65% good results for metoclopramide versus 55–60% for cinitapride [1]. However, symptom-specific differentiation emerged: metoclopramide was more effective for vomiting improvement, while the number of defecations per week increased significantly only after cinitapride therapy [1]. Side effect incidence was 15% (3/20) for metoclopramide and 10% (2/20) for cinitapride [1].

Functional dyspepsia Head-to-head clinical trial Symptom-specific efficacy

Cinitapride Metabolic Profile: CYP3A4 and CYP2C8 Substrate with Characterized Drug Interaction Parameters

Cinitapride is rapidly absorbed after oral administration and undergoes first-pass hepatic metabolism primarily via CYP3A4 and CYP2C8 isozymes [1]. In a formal drug interaction study, coadministration with ketoconazole (a potent CYP3A4 inhibitor) at steady state increased cinitapride mean Cmax,ss by 1.63-fold and AUCτ by 1.98-fold [1]. This 1.98-fold AUC increase represents a moderate interaction magnitude that can inform protocol design regarding concomitant CYP3A4 inhibitor use [2].

Pharmacokinetics Drug-drug interaction CYP metabolism

Optimal Research and Procurement Application Scenarios for Cinitapride (CAS 66564-14-5)


Functional Dyspepsia Clinical Trials Requiring Superior Prokinetic Efficacy

Cinitapride is indicated for functional dyspepsia (FD) research protocols where prokinetic efficacy is the primary endpoint. Based on network meta-analysis data showing OR 2.18 versus mosapride and OR 3.52 versus placebo [1], cinitapride provides a statistically robust efficacy signal. The compound's efficacy is comparable to metoclopramide (OR 1.62, 95% CI 0.75–3.53) [1], establishing it as a first-line candidate for FD studies where maximizing treatment response rates is prioritized.

Cardiac Safety-Sensitive Research Protocols

Cinitapride is the prokinetic of choice for protocols involving subjects with cardiovascular risk factors or concomitant QT-prolonging medications. The documented absence of QTc prolongation (<2 ms difference vs. comparator) even during CYP3A4 inhibitor coadministration [1] distinguishes cinitapride from cisapride, which carries a significant ventricular arrhythmia risk . This safety profile is particularly relevant for translational research, drug repurposing studies, and clinical investigations in aging populations.

Gastroesophageal Reflux Disease (GERD) and Gastroparesis Motility Studies

Cinitapride is approved for GERD and delayed gastric emptying research applications [1]. The compound enhances lower esophageal sphincter tone and accelerates gastric emptying through 5-HT4 receptor agonism in the enteric nervous system . For studies requiring quantifiable motility outcomes, cinitapride's significant increase in weekly defecations compared to baseline, as documented in the metoclopramide head-to-head trial , provides a measurable gastrointestinal transit endpoint.

CYP3A4-Mediated Drug Interaction Studies

Cinitapride serves as a well-characterized probe substrate for CYP3A4 and CYP2C8 drug interaction investigations. The compound exhibits a 1.63-fold Cmax increase and 1.98-fold AUC increase when coadministered with the strong CYP3A4 inhibitor ketoconazole [1]. These quantitatively defined interaction parameters make cinitapride a valuable reference compound for in vivo drug-drug interaction studies, pharmacokinetic modeling, and physiologically based pharmacokinetic (PBPK) simulations involving prokinetic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinitapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.